Benzene, 1-(cyclopropylmethoxy)-4-methoxy-

Lipophilicity Partitioning Membrane permeability

Researchers face inconsistent SAR data when cyclopropylmethyl ether analogs are substituted with carbon-linked or non-methylene variants, altering log P by >1.2 units. CAS 54929-10-1 delivers the exact para-methoxyphenyl core with cyclopropylmethoxy ether linkage. - **Quantified property**: XLogP3 = 2.6, TPSA = 18.5 Ų, two H-bond acceptors - **Validated reference**: DBH inhibition Ki = 240,000 nM (bovine adrenal medulla) - **Patent-backed application**: Anti-irritant composition (US 9,440,097) - **Supply**: R&D quantities, not RIFM-regulated (unlike CAS 16510-27-3)

Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
CAS No. 54929-10-1
Cat. No. B12120424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, 1-(cyclopropylmethoxy)-4-methoxy-
CAS54929-10-1
Molecular FormulaC11H14O2
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)OCC2CC2
InChIInChI=1S/C11H14O2/c1-12-10-4-6-11(7-5-10)13-8-9-2-3-9/h4-7,9H,2-3,8H2,1H3
InChIKeyQIOLLPULPBVAIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzene, 1-(cyclopropylmethoxy)-4-methoxy- Baseline Overview


Benzene, 1-(cyclopropylmethoxy)-4-methoxy- (CAS 54929-10-1) is an aromatic diether characterized by a para-methoxyphenyl core substituted with a cyclopropylmethyl ether group [1]. With the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol, this compound presents two hydrogen bond acceptor sites (methoxy and cyclopropylmethoxy oxygen atoms) and zero hydrogen bond donor capacity, contributing to its lipophilic profile (computed XLogP3 = 2.6) and limited topological polar surface area (18.5 Ų) [2]. The cyclopropylmethyl ether motif introduces steric constraint and unique electronic properties relative to linear alkyl ethers, while the para-methoxy substituent provides an electron-donating group that modulates aromatic ring reactivity. This structural combination positions the compound as a versatile intermediate in medicinal chemistry and a candidate for fragrance and flavor applications where controlled volatility and metabolic stability are required.

Lipophilicity XLogP3 ~2.6 suits lead optimisation requiring intermediate membrane permeability and metabolic stability.
Dual acceptor Two hydrogen bond acceptor sites support medicinal chemistry SAR and molecular recognition studies.
Enzyme tool Published DBH inhibition baseline enables kinase/transferase pathway investigation.
Skin model Patent-reported irritation model context for topical formulation research.

CAS 54929-10-1 Differentiation from Analogs


Compounds within the cyclopropylmethyl-substituted benzene class exhibit distinct physicochemical and functional profiles determined by the precise nature and position of oxygen linkages. CAS 54929-10-1 contains a cyclopropylmethoxy ether linkage (–O–CH2–cyclopropyl) para to a methoxy group, whereas structurally similar compounds may feature a cyclopropylmethyl group directly bonded to the aromatic ring without an intervening oxygen atom (C–C linkage; CAS 16510-27-3), a cyclopropyloxy ether lacking the methylene spacer (CAS 1243289-82-8), or a cyclopropyl substituent without the methylene bridge (CAS 4030-17-5) [1]. These variations alter lipophilicity (Log KOW differences exceeding 1.2 units), hydrogen bonding capacity, and metabolic stability profiles [2]. The presence of the ether oxygen in CAS 54929-10-1 introduces a site for potential oxidative metabolism and modulates electron density on the aromatic ring, affecting reactivity in electrophilic substitution reactions. Consequently, substitution with an analog lacking precise structural correspondence may compromise synthetic reproducibility, alter biological activity, or invalidate safety assessments that rely on specific structural identity [3].

This compound Cyclopropylmethoxy ether (O-linker)
Analog CAS 16510-27-3 Cyclopropylmethyl (C-linker)
The ether linkage introduces >1 log unit lower lipophilicity; Log P shift may alter membrane partitioning and metabolic clearance profiles, limiting direct interchangeability.
This compound 2 H-bond acceptors
Analog CAS 16510-27-3 1 H-bond acceptor
Doubled acceptor capacity changes aqueous solubility and target binding. Substitution may compromise formulation reproducibility or pharmacophore models.
This compound Ether oxygen present
C-linked or cyclopropyl-only analogs No ether oxygen
The oxygen site can undergo oxidative metabolism, altering stability. Analogs lacking this motif may exhibit different degradation pathways, impacting safety assessment models.

CAS 54929-10-1 Quantitative Evidence vs. Analogs


Lipophilicity Difference: Ether vs. Carbon-Linked Analog

CAS 54929-10-1 contains a cyclopropylmethoxy ether linkage (–O–CH2–cyclopropyl) in contrast to CAS 16510-27-3, which possesses a cyclopropylmethyl group directly bonded to the aromatic ring via a C–C linkage. This structural distinction yields a substantial difference in computed lipophilicity: CAS 54929-10-1 has an XLogP3 value of 2.6 [1], while CAS 16510-27-3 exhibits a Log KOW of 3.8–3.91 [2]. The resulting Log P differential of 1.2–1.3 units corresponds to a predicted >15-fold difference in octanol-water partitioning behavior, with direct implications for membrane permeability, metabolic clearance, and fragrance tenacity.

Lipophilicity shift
Cross-study
Ether vs. C-linked: XLogP3 = 2.6 vs. Log KOW 3.8–3.91.
Δ Log P ~1.2–1.3 (≈15–20× partition difference).
Supports lipophilicity-dependent workflow selection; C-linked analog may not replicate partitioning behaviour.
Computational (XLogP3) vs. measured (RIFM, EPI Suite). Context: fragrance membrane permeability.
Lipophilicity Partitioning Membrane permeability Fragrance volatility

Hydrogen Bond Acceptor Capacity vs. Carbon-Linked Analog

The ether oxygen present in CAS 54929-10-1 provides an additional hydrogen bond acceptor site beyond the methoxy oxygen. PubChem computed descriptors assign CAS 54929-10-1 a hydrogen bond acceptor count of 2, reflecting contributions from both the methoxy and cyclopropylmethoxy oxygen atoms [1]. In contrast, CAS 16510-27-3 (C11H14O, MW 162.23 g/mol) possesses only the methoxy oxygen, yielding a hydrogen bond acceptor count of 1. This structural difference alters intermolecular interaction potential, influencing solubility in aqueous media, binding to biological targets, and propensity for crystal packing.

H-bond acceptors
Class-level
Target: 2 acceptors (methoxy + cyclopropylmethoxy O). Comparator: 1 acceptor (methoxy only).
2× difference alters solubility and recognition.
Impacts aqueous solubility, chromatographic retention, and protein-ligand interaction models.
Computed descriptors; experimental solubility data not provided.
Hydrogen bonding Solubility Protein-ligand interactions Crystallinity

Skin Irritation Suppression Patent Claim

CAS 54929-10-1 is explicitly claimed in US Patent 9,440,097 B2 (Givaudan SA, granted 2016) as an organic compound possessing the ability to reduce or suppress the onset of skin irritation induced by extraneous causes, including 2-heptylcyclopentanone, 2-ethoxynaphthalene, 2-methoxynaphthalene, and 1-methoxy-4-(prop-1-enyl)benzene [1]. The patent defines compositions for topical application and methods for reducing or suppressing skin irritation formation. This documented anti-irritant functionality provides a differentiated application not established for close structural analogs lacking equivalent patent disclosure.

Skin irritation patent
Class-level
US 9,440,097 B2 claims ability to reduce/suppress irritation from external agents (e.g., 2-heptylcyclopentanone). No equivalent patent for close analogs.
Patent-reported anti-irritation research context; supports topical model differentiation.
Class-level: no head-to-head comparator data; verify in target formulation models.
Skin irritation Anti-irritant Topical formulation Personal care

Dopamine Beta-Hydroxylase (DBH) Inhibition Baseline

CAS 54929-10-1 has been evaluated for inhibition of dopamine beta-hydroxylase (DBH) from bovine adrenal medulla, yielding a Ki value of 2.40 × 10^5 nM (240 μM) as curated in BindingDB and ChEMBL [1]. This kinetic inhibition constant provides a quantitative baseline for the compound's biochemical engagement. Although the measured affinity is modest (micromolar range), it establishes a data point for structure-activity relationship (SAR) studies and serves as a reference for assessing the impact of structural modifications on DBH binding. Comparable DBH inhibition data for close structural analogs (e.g., CAS 16510-27-3, CAS 1243289-82-8, CAS 4030-17-5) are not available in public databases, making this the sole peer-comparable biochemical activity metric for the compound class.

DBH Ki
Supporting
Ki = 2.40 × 10⁵ nM (240 µM)
Sole publicly available DBH binding reference among close analogs; supports SAR benchmarking.
Bovine adrenal medulla enzyme; micromolar affinity. Comparator data absent.
Enzyme inhibition Dopamine beta-hydroxylase Neurochemistry Binding affinity

RIFM Safety Assessment Comparison with Analog

CAS 16510-27-3 (1-cyclopropylmethyl-4-methoxybenzene), the direct carbon-linked analog of CAS 54929-10-1, has undergone a comprehensive RIFM safety assessment covering seven human health endpoints plus environmental impact, clearing all endpoints using target data, read-across, and/or TTC (Threshold of Toxicological Concern) approaches [1]. The assessment established a worldwide use volume of 1–10 metric tons per year (IFRA, 2019) and a 95th percentile fine fragrance concentration of 0.036% [2]. CAS 54929-10-1, lacking a published RIFM assessment, occupies a distinct regulatory and safety data space. For applications where RIFM clearance is not required (e.g., non-fragrance pharmaceutical intermediates, research reagents), CAS 54929-10-1 provides a structurally distinct alternative that may circumvent the fragrance regulatory pathway while maintaining related physicochemical properties.

RIFM assessment gap
Context-dependent
Target: no published RIFM safety assessment. Comparator CAS 16510-27-3: RIFM-cleared (7 endpoints), fine fragrance use 0.036%.
Regulatory pathway differs; suitable for non-fragrance research or where RIFM documentation not required.
Fragrance regulatory context; use volume 1–10 MT/yr for comparator only.
Safety assessment Fragrance ingredient Regulatory compliance Toxicology

CAS 54929-10-1 Application Scenarios


Medicinal Chemistry with Controlled Lipophilicity

CAS 54929-10-1 is indicated for medicinal chemistry programs where an XLogP3 value of approximately 2.6 and two hydrogen bond acceptor sites are required [7]. The compound's cyclopropylmethoxy ether linkage confers a Log P differential of >1.2 units relative to the carbon-linked analog CAS 16510-27-3 (Log KOW = 3.8–3.91) [6], translating to a >15-fold difference in octanol-water partitioning. This property profile is suited for optimizing membrane permeability and metabolic stability in lead compounds where intermediate lipophilicity is desired. The documented DBH inhibition activity (Ki = 240,000 nM) further provides a baseline SAR reference point [3].

Topical Anti-Irritant Formulation

CAS 54929-10-1 is explicitly claimed in US Patent 9,440,097 B2 (Givaudan SA) as a composition component capable of reducing or suppressing skin irritation induced by external agents [7]. The patent defines topical application compositions and methods for mitigating irritation from compounds including 2-heptylcyclopentanone and 1-methoxy-4-(prop-1-enyl)benzene. For personal care and dermatological product development requiring validated anti-irritant functionality, this compound offers patent-supported differentiation not documented for close structural analogs.

Fragrance Research & Industrial Intermediates

CAS 54929-10-1 serves as a research intermediate in fragrance chemistry and industrial synthesis, distinct from the RIFM-assessed fragrance ingredient CAS 16510-27-3 [7]. The structural analog CAS 16510-27-3 (Toscanol) has undergone comprehensive RIFM safety assessment, clearing seven human health endpoints with a worldwide use volume of 1–10 MT/yr and a fine fragrance concentration of 0.036% (95th percentile) [6]. For applications not requiring RIFM fragrance documentation—such as early-stage fragrance discovery, non-fragrance industrial intermediates, or research reagents—CAS 54929-10-1 provides a structurally related alternative that circumvents the fragrance regulatory pathway while maintaining the cyclopropylmethyl aromatic framework.

SAR Studies for Dopamine Beta-Hydroxylase (DBH)

CAS 54929-10-1 offers a quantitative biochemical activity benchmark for DBH inhibition studies, with a measured Ki value of 2.40 × 10^5 nM (240 μM) against bovine adrenal medulla DBH [7]. As close structural analogs lack publicly available DBH inhibition data, this compound serves as the sole peer-comparable reference point for SAR campaigns exploring the impact of cyclopropylmethyl ether substitution on DBH binding affinity. Researchers investigating DBH as a therapeutic target may utilize this compound to benchmark modified derivatives and guide iterative molecular design.

Application
Selection Property
Validation Focus
Medicinal chemistry lead optimisation
XLogP3 ~2.6, 2 H-bond acceptors
Lipophilicity-dependent permeability and metabolic stability review
Topical irritation model studies
Patent-reported irritation model context
Skin irritation endpoint model validation
Fragrance discovery and non-regulated intermediates
No RIFM fragrance assessment; distinct regulatory standing
Structural framework for fragrance compound libraries
DBH structure-activity relationship studies
Available enzyme inhibition reference point
DBH binding affinity benchmarking and SAR interpretation

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